CGK733

Übersicht

Beschreibung

CGK 733 ist eine synthetische chemische Verbindung, die für ihre Rolle als Inhibitor der Ataxia-Telangiectasie-mutierten Kinase (ATM) und der Ataxia-Telangiectasie- und Rad3-verwandten Kinase (ATR) bekannt ist. Diese Kinasen spielen eine entscheidende Rolle bei der Regulierung der DNA-Schadensantwort und der Zellzyklus-Kontrollpunkte.

Herstellungsmethoden

Die Synthese von CGK 733 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie z. B. Nitro-, Fluor- und Trichlormethylgruppen, werden durch Substitutionsreaktionen eingeführt.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Wissenschaftliche Forschungsanwendungen

CGK 733 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: CGK 733 wird verwendet, um die Mechanismen der DNA-Schadensantwort und der Zellzyklusregulation in Krebszellen zu untersuchen.

Arzneimittelentwicklung: CGK 733 dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die auf DNA-Schadensantwortwege abzielen.

Altersforschung: CGK 733 wurde auf sein Potenzial untersucht, zelluläre Seneszenz umzukehren und das Zellüberleben unter Stressbedingungen zu fördern.

Wirkmechanismus

CGK 733 übt seine Wirkung aus, indem es selektiv die Aktivität der Ataxia-Telangiectasie-mutierten Kinase und der Ataxia-Telangiectasie- und Rad3-verwandten Kinase hemmt. Diese Kinasen spielen eine entscheidende Rolle bei der DNA-Schadensantwort, indem sie verschiedene nachgeschaltete Ziele phosphorylieren, die an der Zellzyklusregulation und DNA-Reparatur beteiligt sind. Durch die Hemmung dieser Kinasen stört CGK 733 die DNA-Schadensantwort, was zu einer erhöhten Empfindlichkeit von Krebszellen gegenüber DNA-schädigenden Mitteln wie Chemotherapie und Strahlentherapie führt .

Wirkmechanismus

Target of Action

CGK733, also known as Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, ATM/ATR Kinase Inhibitor, 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-3-nitrophenyl)thioureido)ethyl)acetamide, or CGK 733, was initially reported to inhibit ATM/ATR kinase activities . These kinases play a crucial role in the DNA damage response and cell cycle checkpoints .

Mode of Action

This compound was reported to block the checkpoint signaling pathways of ATM/ATR kinases with great selectivity . The original paper was retracted, and the exact mechanism of action remains unclear .

Biochemical Pathways

Despite the retraction of the original paper, the use of this compound as an ATM/ATR inhibitor has been reported . It has been shown to induce cell death in drug-induced senescent tumor cells , inhibit cell proliferation by suppressing cyclin D1 levels , and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation .

Result of Action

This compound has been reported to have growth inhibitory activity against HeLa S3 cells . It has also been shown to induce cell death in drug-induced senescent tumor cells , inhibit cell proliferation by suppressing cyclin D1 levels , and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation .

Biochemische Analyse

Biochemical Properties

CGK733 has been shown to interact with various enzymes and proteins. It was initially reported to inhibit ATM/ATR kinase activities . The truth about the activity of this compound remains unclear . The structure-activity relationship revealed that analogs with the 2-naphthyl or 4-fluorophenyl group instead of the benzhydryl group have activity comparable to this compound .

Cellular Effects

This compound has been shown to have various effects on cells. It was reported to induce cell death in drug-induced senescent tumor cells, inhibit cell proliferation by suppressing cyclin D1 levels, and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation . These findings were later retracted .

Molecular Mechanism

It was initially reported to inhibit ATM/ATR kinase activities and block their checkpoint signaling pathways . This paper was subsequently retracted, and the truth regarding the activity of this compound and its mechanism of action remains unclear .

Vorbereitungsmethoden

The synthesis of CGK 733 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.

Introduction of functional groups: Various functional groups, such as nitro, fluoro, and trichloromethyl groups, are introduced through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Analyse Chemischer Reaktionen

CGK 733 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: CGK 733 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Nitrogruppe in der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen werden häufig verwendet, um funktionelle Gruppen im Molekül einzuführen oder zu ersetzen.

Zu den gebräuchlichen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab .

Vergleich Mit ähnlichen Verbindungen

CGK 733 ist einzigartig in seiner dualen Hemmung der Ataxia-Telangiectasie-mutierten Kinase und der Ataxia-Telangiectasie- und Rad3-verwandten Kinase. Zu ähnlichen Verbindungen gehören:

CGK 733 zeichnet sich durch seine ausgewogene Hemmung beider Kinasen aus, was es zu einem wertvollen Werkzeug für die Untersuchung des Zusammenspiels dieser Wege in verschiedenen biologischen Prozessen macht .

Eigenschaften

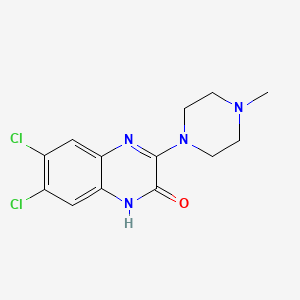

IUPAC Name |

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCDNLNLQNYZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl3FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424997 | |

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905973-89-9 | |

| Record name | CGK 733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the initial claims about the mechanism of action of CGK733?

A1: this compound was initially reported as a selective inhibitor of ATM and ATR kinases, key regulators of the DNA damage response (DDR) pathway. This pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention [, , ].

Q2: Have those initial claims been challenged?

A2: Yes, the initial claims about this compound's specificity for ATM and ATR have been challenged. Subsequent studies have shown that this compound does not directly inhibit ATM or ATR kinase activity in all cell lines tested [, , ].

Q3: Despite the lack of direct ATM/ATR inhibition in some studies, what effects have been observed with this compound treatment?

A3: Despite the conflicting evidence on direct ATM/ATR inhibition, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines [, , , ]. It has also been reported to enhance the radiosensitivity of tumor cells, suggesting a potential role as a chemosensitizer in cancer therapy [, ].

Q4: What alternative mechanisms of action for this compound have been proposed?

A4: Several alternative mechanisms have been proposed for this compound's effects, including:

- Modulation of calcium homeostasis: this compound has been shown to induce vesicular calcium sequestration, potentially through activation of the PERK/CHOP signaling pathway, which is involved in the unfolded protein response [].

- Inhibition of poly(ADP-ribose) polymerase (PARP) activity: Some studies suggest that this compound may exert its anti-tumor effects through the inhibition of PARP, a key enzyme involved in DNA repair [].

Q5: What are the downstream effects of this compound treatment on cell cycle progression and apoptosis?

A5: this compound treatment has been shown to:

- Induce G2/M cell cycle arrest: This effect is thought to be mediated by the activation of checkpoint kinases Chk1 and Chk2, leading to the phosphorylation and inactivation of Cdc25C, a phosphatase required for the activation of cyclin-dependent kinase 1 (CDK1) and entry into mitosis [].

- Trigger apoptosis: this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The exact mechanisms underlying these effects are still under investigation [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C23H18Cl3F2N5O3S, and its molecular weight is 584.86 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research articles don't delve into detailed spectroscopic analysis of this compound, it's likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed during its synthesis and study. Further exploration of chemical databases and literature focusing specifically on this compound synthesis might provide detailed spectroscopic information.

Q8: Have any studies explored the SAR of this compound?

A8: Yes, one study investigated the SAR of this compound by synthesizing and evaluating the activity of 35 analogs [].

Q9: What were the key findings of the SAR study?

A9: The SAR study revealed that:

Q10: What are the implications of these SAR findings?

A10: These findings provide insights into the structural features crucial for this compound's biological activity. They could guide the development of more potent and selective analogs with improved pharmacological properties.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various cancer cell lines, including HeLa S3, PC12, and hepatocellular carcinoma cells, have been used to study the effects of this compound on cell viability, proliferation, cell cycle progression, apoptosis, and DNA damage response [, , , , ].

Q12: What in vivo models have been used to assess the efficacy of this compound?

A12: Animal models, including a nude mouse model of nasopharyngeal carcinoma and a mouse model of chronic myeloid leukemia, have been used to evaluate the in vivo effects of this compound on tumor growth and survival [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

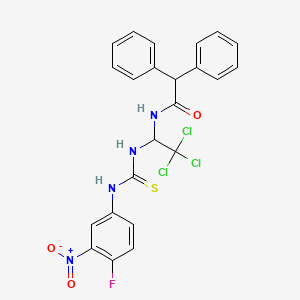

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

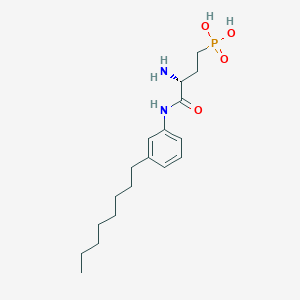

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

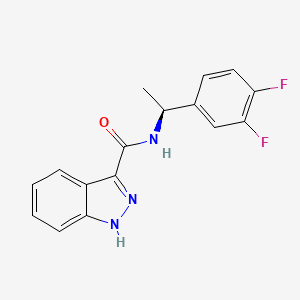

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

![ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride](/img/structure/B1684057.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)